molecular formula C15H11N3O B1417155 3,6-Diphenyl-1,2,4-triazin-5-ol CAS No. 36214-25-2

3,6-Diphenyl-1,2,4-triazin-5-ol

Cat. No.: B1417155
CAS No.: 36214-25-2
M. Wt: 249.27 g/mol
InChI Key: OVBZXBMCQXEFGU-UHFFFAOYSA-N
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Description

3,6-Diphenyl-1,2,4-triazin-5-ol is a heterocyclic compound with the molecular formula C15H11N3O and a molecular weight of 249.27 g/mol . This compound is characterized by a triazine ring substituted with phenyl groups at positions 3 and 6, and a hydroxyl group at position 5. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with cyanogen bromide to yield the triazine ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like cyanogen bromide.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diphenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions[][3].

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of 3,6-Diphenyl-1,2,4-triazin-5-one.

    Reduction: Formation of partially or fully reduced triazine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

3,6-Diphenyl-1,2,4-triazin-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, affecting their function . The triazine ring can also participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 3,6-Diphenyl-1,2,4-triazin-5-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for hydrogen bonding. This makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

3,6-diphenyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBZXBMCQXEFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340985
Record name 3,6-diphenyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36214-25-2
Record name 3,6-diphenyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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